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molecular formula C7H9BO2 B107895 2-Methylphenylboronic acid CAS No. 16419-60-6

2-Methylphenylboronic acid

Cat. No. B107895
M. Wt: 135.96 g/mol
InChI Key: NSJVYHOPHZMZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728176B2

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 0.568 g (5 mmol) of 2-chloropyridine, 0.748 g (5.5 mmol) of ortho-tolylboronic acid, 0.011 g (0.05 mmol) of palladium (II) acetate, 0.959 g (17 mmol) of potassium fluoride and 10 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.029 g (0.05 mmol) of tri-tert-butylphosphonium tetra-para-tolylborate obtained in Example B-3 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 25° C. for 24 hours. After the completion of the reaction, 10 ml of 10% aqueous sodium hydroxide solution was added, followed by separation. The organic phase was purified by column chromatography to afford 0.677 g of 2-ortho-tolylpyridine (yield: 80 mol % based on 2-chloropyridine). The identification of the product was made by mass spectroscopy.
Quantity
0.568 g
Type
reactant
Reaction Step One
Quantity
0.748 g
Type
reactant
Reaction Step Two
Quantity
0.959 g
Type
reactant
Reaction Step Three
Quantity
0.011 g
Type
catalyst
Reaction Step Four
Name
tri-tert-butylphosphonium tetra-para-tolylborate
Quantity
0.029 g
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]1([CH3:17])[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1B(O)O.[F-].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC([B-](C2C=CC(C)=CC=2)(C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)=CC=1.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.O1CCCC1>[C:8]1([CH3:17])[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0.568 g
Type
reactant
Smiles
ClC1=NC=CC=C1
Step Two
Name
Quantity
0.748 g
Type
reactant
Smiles
C1(=C(C=CC=C1)B(O)O)C
Step Three
Name
Quantity
0.959 g
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0.011 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
tri-tert-butylphosphonium tetra-para-tolylborate
Quantity
0.029 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)[B-](C1=CC=C(C=C1)C)(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50-ml four-necked flask was equipped with a stirrer
ADDITION
Type
ADDITION
Details
added into the flask
CUSTOM
Type
CUSTOM
Details
The flask was purged with argon
STIRRING
Type
STIRRING
Details
by stirring at 25° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction, 10 ml of 10% aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
followed by separation
CUSTOM
Type
CUSTOM
Details
The organic phase was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)C1=NC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.677 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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